Azelnidipine D7
Description
Molecular Structure and Isotopic Labeling Configuration
This compound exhibits a sophisticated molecular architecture characterized by the systematic replacement of seven hydrogen atoms with deuterium isotopes within the isopropyl ester moiety of the original azelnidipine structure. The complete molecular formula of the deuterated compound is C33H27D7N4O6, reflecting the precise isotopic substitution pattern that defines this analytical reference standard. The molecular weight of this compound is 589.69 grams per mole, representing an increase of approximately 7 atomic mass units compared to the parent compound due to the deuterium incorporation.
The isotopic labeling configuration follows a heptadeuterated pattern specifically targeting the isopropyl group attached to the pyridine ring system. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-O-(1-benzhydrylazetidin-3-yl) 5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. This systematic naming convention precisely identifies the deuterium positioning within the propan-2-yl substituent, where all seven hydrogen atoms of the isopropyl group are replaced with deuterium atoms.
The structural integrity of this compound maintains the characteristic dihydropyridine ring system that defines this class of compounds. The molecule features a central 1,4-dihydropyridine core bearing amino and methyl substituents at positions 2 and 6 respectively, with a 3-nitrophenyl group at position 4. The compound incorporates two distinct ester functionalities: the deuterated isopropyl ester at position 5 and a complex azetidinyl ester system at position 3, which includes the characteristic benzhydryl substitution pattern.
Table 1: Fundamental Molecular Properties of this compound
Comparative Analysis with Parent Compound Azelnidipine
The structural relationship between this compound and its non-labeled parent compound azelnidipine demonstrates the precision of isotopic labeling techniques in pharmaceutical research applications. Azelnidipine, bearing the molecular formula C33H34N4O6 and molecular weight of 582.65 grams per mole, serves as the foundation for the deuterated derivative. The parent compound maintains identical stereochemical and electronic characteristics while differing exclusively in the isotopic composition of the isopropyl ester substituent.
Comparative molecular analysis reveals that this compound retains the complete structural framework of the parent compound including the dihydropyridine ring system, the 3-nitrophenyl substituent, the amino and methyl functional groups, and the complex azetidinyl ester moiety. The deuterium substitution occurs exclusively within the isopropyl group attached to the carboxylate function at position 5 of the dihydropyridine ring. This selective labeling strategy preserves the pharmacologically active regions of the molecule while introducing analytical advantages through isotopic differentiation.
The Chemical Abstracts Service registry numbers for these compounds further distinguish their identities: azelnidipine bears the designation 123524-52-7, while this compound is assigned the number 2070015-18-6. Both compounds maintain equivalent solubility profiles in organic solvents including chloroform and methanol, indicating that the deuterium substitution does not significantly alter the overall polarity or solvation characteristics of the molecule.
Table 2: Comparative Molecular Data for Azelnidipine and this compound
| Parameter | Azelnidipine | This compound | Difference |
|---|---|---|---|
| Molecular Formula | C33H34N4O6 | C33H27D7N4O6 | 7H → 7D |
| Molecular Weight | 582.65 g/mol | 589.69 g/mol | +7.04 g/mol |
| Chemical Abstracts Service Number | 123524-52-7 | 2070015-18-6 | Different registry |
| Deuterium Atoms | 0 | 7 | +7 atoms |
| Substitution Site | - | Isopropyl group | Localized |
The infrared spectroscopic characteristics of this compound exhibit subtle but measurable differences compared to the parent compound due to the altered vibrational frequencies associated with carbon-deuterium bonds versus carbon-hydrogen bonds. These spectroscopic distinctions provide valuable analytical markers for compound identification and purity assessment in research applications. The deuterium isotope effect results in reduced vibrational frequencies for the affected bonds, creating characteristic spectral shifts that facilitate analytical differentiation between labeled and unlabeled compounds.
Crystallographic and Conformational Studies
Investigation of crystallographic properties reveals that this compound maintains structural characteristics consistent with the solid-state behavior observed in related dihydropyridine compounds. While specific crystallographic data for this compound remains limited in the available literature, comprehensive studies of the parent compound azelnidipine provide valuable insights into the expected solid-state behavior of the deuterated derivative.
Research conducted on azelnidipine crystal forms has identified multiple polymorphic modifications including distinct alpha and beta crystalline phases. Powder X-ray diffraction analysis has revealed three different crystal forms of azelnidipine, encompassing two polymorphic variants and one pseudopolymorphic form. The thermodynamic relationship between these crystal forms demonstrates enantiotropic behavior, with the beta form representing the thermodynamically stable configuration at room temperature.
Detailed crystallographic analysis of azelnidipine polymorphs indicates that form beta exhibits superior thermodynamic stability compared to form alpha, with transition temperatures occurring at approximately 50.78 degrees Celsius in 50 percent ethanol solutions. The thermodynamic parameters associated with the polymorphic transition include a Gibbs free energy change of -1.18 kilojoules per mole, an enthalpy change of -14.81 kilojoules per mole, and an entropy change of -45.73 joules per mole per Kelvin at 25 degrees Celsius.
Conformational studies utilizing three-dimensional molecular modeling techniques demonstrate that this compound adopts similar spatial arrangements to the parent compound. The compound exhibits conformational flexibility particularly in the azetidinyl ester side chain, which can adopt multiple rotational conformers depending on the crystalline environment and intermolecular interactions. The dihydropyridine ring system maintains a characteristic boat conformation that is common among compounds in this structural class.
Table 3: Crystallographic Parameters and Solid-State Properties
| Property | Azelnidipine | Expected for this compound |
|---|---|---|
| Crystal System | Multiple polymorphs | Similar polymorphic behavior |
| Stable Form | Beta polymorph | Comparable stability |
| Transition Temperature | 50.78°C (in 50% ethanol) | Similar thermal behavior |
| Physical Appearance | Yellow crystalline solid | Yellow solid |
| Storage Stability | Room temperature stable | Enhanced stability expected |
Properties
Molecular Formula |
C33H27D7N4O6 |
|---|---|
Molecular Weight |
589.69 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Research Applications
Azelnidipine D7 has several notable applications in pharmaceutical research:
- Metabolic Studies : The deuterium labeling allows researchers to study the metabolism and pharmacokinetics of this compound in vivo. This is particularly useful for understanding how the compound behaves in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles.
- Drug Interaction Studies : Research involving this compound focuses on its interactions with other drugs and biological molecules. Understanding these interactions is crucial for determining safe dosage regimens and potential side effects when used in combination therapies.
- Mechanistic Studies : The presence of deuterium can alter the kinetics of biochemical reactions, allowing for detailed investigation into reaction mechanisms using techniques such as nuclear magnetic resonance spectroscopy. This can lead to insights into how this compound interacts at the molecular level with calcium channels.
Clinical Insights and Case Studies
Several clinical studies have highlighted the efficacy and safety profile of this compound:
- Case Study on Atrioventricular Block : A 92-year-old woman developed complete atrioventricular block while on Azelnidipine and simvastatin. It was suggested that the interaction between these medications led to elevated serum levels of Azelnidipine, contributing to adverse effects. After discontinuation, her condition improved significantly .
- Efficacy in Hypertension : A meta-analysis confirmed that Azelnidipine effectively reduces urinary albumin-to-creatinine ratio (UACR) and heart rate in patients with type 2 diabetes mellitus and hypertension. This indicates its potential role not only as an antihypertensive but also in managing diabetic complications .
Comparative Analysis with Other Compounds
This compound shares structural similarities with other dihydropyridine calcium channel blockers. The following table summarizes key features of this compound compared to other compounds:
| Compound Name | Unique Features |
|---|---|
| Amlodipine | Long half-life; effective for chronic stable angina treatment. |
| Felodipine | Selective for vascular smooth muscle; minimal cardiac effects. |
| Nifedipine | Rapid onset; often used for acute hypertension episodes. |
| Nicardipine | Effective in treating vasospastic angina; less lipophilic than Azelnidipine. |
This compound's unique deuterium labeling enhances its stability, making it a valuable tool for researchers studying calcium channel modulation and hypertension treatments.
This compound functions primarily as an L-type calcium channel blocker. Its mechanism involves:
- Inhibition of Calcium Influx : By blocking voltage-dependent L-type calcium channels, this compound prevents calcium ions from entering vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .
- Anti-inflammatory Properties : Recent studies indicate that this compound may inhibit inflammatory responses in endothelial cells by blocking reactive oxygen species generation. This adds another layer to its therapeutic potential beyond mere blood pressure regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azelnidipine’s pharmacological profile distinguishes it from other DHP and non-DHP CCBs. Key comparisons are summarized below:
Amlodipine
- BP Reduction : Azelnidipine and amlodipine exhibit comparable antihypertensive efficacy. A meta-analysis of 220 patients showed azelnidipine reduced systolic BP (SBP) and diastolic BP (DBP) by 18.6/12.1 mmHg versus 16.2/10.4 mmHg for amlodipine .
- Heart Rate : Azelnidipine reduces HR by 2 beats/min, whereas amlodipine increases HR by 4 beats/min due to sympathetic activation .
- Sympathetic Activity : Azelnidipine attenuates stress-induced renal sympathetic nerve activity (RSNA), unlike amlodipine, which exacerbates sympathetic tone .
Nicardipine
- Kinetics: Intravenous azelnidipine induces a slower, more sustained BP reduction than nicardipine, which causes abrupt hypotension and reflex tachycardia .
Cilnidipine
- Albuminuria : In diabetic hypertensive patients, cilnidipine reduced urinary albumin-to-creatinine ratio (UACR) by 32% versus 18% for azelnidipine, despite similar BP control .
- HR Reduction : Both drugs lower HR compared to amlodipine, but azelnidipine’s HR-lowering effect is more consistent across studies .
Nifedipine (Extended-Release)
- Efficacy : Azelnidipine (8 mg/day) reduced SBP/DBP by 24.5/15.3 mmHg versus 18.7/12.1 mmHg for nifedipine (30 mg/day) over 8 weeks .
- Tachycardia Risk : Azelnidipine avoids reflex tachycardia common with short-acting DHPs like nifedipine .
Table 1: Comparative Pharmacodynamic Profiles
Mechanistic and Clinical Advantages
Azelnidipine’s unique benefits stem from its dual inhibition of L-type calcium channels and partial suppression of sympathetic hyperactivity:
- Cardioprotection : Reduces HR and attenuates stress-induced cardiovascular responses, lowering cardiovascular mortality risk .
- Renal Protection : Lowers serum uric acid by 0.8 mg/dL in hypertensive patients, mitigating gout risk .
- Metabolic Benefits : Enhances insulin sensitivity in spontaneously hypertensive rats, comparable to exercise training .
Q & A
Basic: How is Azelnidipine D7 synthesized and characterized in experimental settings?
Answer:
Synthesis typically involves deuterium incorporation at specific positions using precursor analogs and catalytic deuteration protocols. Characterization requires triangulation of analytical methods :
- HPLC-MS for isotopic purity verification (≥98% D7 enrichment).
- NMR spectroscopy (¹H/²H, ¹³C) to confirm structural integrity and deuteration sites.
- X-ray crystallography (if crystalline) to validate stereochemistry.
Experimental protocols must detail reaction conditions, purification steps, and validation criteria to ensure reproducibility .
Advanced: What methodologies resolve discrepancies in pharmacokinetic data of this compound across studies?
Answer:
Address contradictions through:
- Cross-study meta-analysis : Normalize variables (e.g., dosing regimens, species-specific metabolism) using ANOVA or mixed-effects models.
- In vitro-in vivo extrapolation (IVIVE) : Correlate hepatic microsomal stability data with preclinical PK profiles.
- Sensitivity analysis : Identify outlier datasets influenced by assay variability (e.g., LC-MS/MS vs. ELISA quantification).
Document analytical validation parameters (e.g., LOD, LOQ) to isolate technical vs. biological variability .
Advanced: How can in vitro/in vivo models optimize studies on this compound’s calcium channel blocking efficiency?
Answer:
- In vitro : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human Cav1.2 channels. Apply concentration-response curves (10⁻⁹–10⁻⁴ M) with nifedipine as a positive control.
- In vivo : Employ telemetry in hypertensive rodent models to monitor real-time blood pressure changes.
- Control for deuterium isotope effects : Compare D7 vs. non-deuterated analogs to isolate pharmacokinetic vs. pharmacodynamic impacts .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use deuterated internal standards (e.g., Azelnidipine D10) to correct for matrix effects. Validate with calibration curves (1–1000 ng/mL) and precision/accuracy tests (±15%).
- Microsampling techniques : Mitigate hemolysis impacts in whole-blood assays via volumetric absorptive microsampling (VAMS).
- Stability testing : Assess freeze-thaw cycles and long-term storage (-80°C) to prevent deuterium loss .
Advanced: What statistical approaches interpret dose-response relationships in heterogeneous cohorts?
Answer:
- Bayesian hierarchical modeling : Account for inter-individual variability in CYP3A4 metabolizer phenotypes.
- Machine learning : Apply random forests to identify covariates (e.g., age, renal function) influencing efficacy thresholds.
- Power analysis : Predefine sample sizes using pilot data to avoid Type II errors in subgroup analyses .
Advanced: How do molecular dynamics simulations explain this compound’s binding affinity?
Answer:
- All-atom MD simulations : Simulate ligand-channel interactions over 100+ ns trajectories. Calculate binding free energies (MM-PBSA/GBSA).
- Comparative analysis : Map deuterium’s steric effects on hydrogen bonding with Gln143/Thr146 residues.
- Validation : Cross-reference with mutagenesis studies (e.g., Cav1.2-T1066Y mutants) to confirm computational predictions .
Basic: What protocols ensure batch-to-batch consistency in research-grade this compound?
Answer:
- Quality by Design (QbD) : Define critical process parameters (CPPs) for deuteration reactions (e.g., temperature, catalyst loading).
- Stability-indicating assays : Monitor degradation products via accelerated stability studies (40°C/75% RH).
- Documentation : Adhere to ICH Q6B guidelines for impurity profiling and certificate of analysis (CoA) standardization .
Advanced: What strategies address conflicting metabolic stability findings in hepatic assays?
Answer:
- Enzyme kinetics : Compare Michaelis-Menten parameters (Vmax, Km) across species (human vs. rat microsomes).
- Isotope tracing : Use ²H-NMR to track deuterium retention post-incubation.
- CYP isoform-specific inhibitors : Identify enzymes responsible for discordant clearance rates (e.g., ketoconazole for CYP3A4) .
Basic: How to design controlled experiments assessing this compound’s hemodynamic effects?
Answer:
- Randomized crossover trials : Administer single doses (0.1–10 mg/kg) in normotensive vs. hypertensive models.
- Endpoint selection : Measure systolic/diastolic pressure, heart rate, and cardiac output via Doppler echocardiography.
- Blinding : Use vehicle-controlled formulations to eliminate observer bias .
Advanced: What computational frameworks predict this compound’s off-target effects?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) to screen >1,000 human kinases.
- Network pharmacology : Integrate transcriptomic data (RNA-seq) with STRING-db networks to map secondary pathways.
- Toxicogenomics : Apply QSAR models trained on FDA Adverse Event Reporting System (FAERS) data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
